![molecular formula C8H19NO4 B1678666 NH-bis(PEG1-OH) CAS No. 54384-47-3](/img/structure/B1678666.png)
NH-bis(PEG1-OH)
Overview
Description
NH-bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
NH-bis(PEG1-OH) can be used to conjugate with carboxylic acid in the presence of HATU or EDC . It is also used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of NH-bis(PEG1-OH) is C8H19NO4 . It has a molecular weight of 193.2 g/mol .Chemical Reactions Analysis
The amino group in NH-bis(PEG1-OH) is reactive with carboxylic acids, activated NHS ester, carbonyls, etc . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .Physical And Chemical Properties Analysis
NH-bis(PEG1-OH) has a molecular weight of 193.2 g/mol . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
Nanotechnology and Material Science
PEG-ylated materials, including those derived from NH-bis(PEG1-OH), have been utilized to construct two-dimensional composite nanosheets for tumor diagnosis and therapy. These materials demonstrate promise in computed tomography and photoacoustic-imaging-guided tumor diagnosis, as well as in combined tumor photothermal therapy and sensitized radiotherapy (Wang et al., 2015). Additionally, PEG-based nanoparticles have been designed for osteosarcoma treatment, offering a novel fabrication method that promises safety and therapeutic efficacy by enabling high drug loading efficiency, sustained drug release, and great biocompatibility (Xu et al., 2021).
Drug Delivery Systems
PEG derivatives play a critical role in enhancing the solubility and cytotoxicity of poorly soluble drugs. For example, the conjugation of paclitaxel with PEG polymers significantly increases drug solubility and has shown a 10-fold increase in cytotoxicity compared to nonconjugated drugs, indicating their potential as effective anticancer drug carriers (Khandare et al., 2006). Furthermore, innovative PEG-based supports enable the synthesis of large peptide thioesters, facilitating the total synthesis of functional peptide conjugates and opening new avenues in therapeutic development (Boll et al., 2014).
Enhancing Therapeutic Efficacy
The PEGylation of proteins, utilizing the chemistry of cysteine sulfur atoms from accessible disulfides, has been shown to increase the therapeutic efficacy of protein-based medicines without compromising their biological activity. This site-specific PEGylation technique offers a cost-effective way to produce PEGylated biopharmaceuticals (Brocchini et al., 2008). Additionally, PEG-based dendrons have been synthesized and shown to have potential for targeted drug delivery, highlighting the importance of PEG architecture in cellular uptake and therapeutic applications (Berna et al., 2006).
Biocompatibility and Safety
Studies on nanocomposite hydrogels from PEG and hydroxyapatite nanoparticles have revealed that these materials possess enhanced mechanical properties suitable for orthopedic applications, demonstrating the biocompatible and potentially therapeutic roles of PEG derivatives (Gaharwar et al., 2011). Moreover, the development of ZOL-loaded PEG-based nanoparticles for osteosarcoma showcases the ability of PEGylated nanocarriers to safely and effectively deliver therapeutic agents, highlighting their significant potential in clinical therapy (Xu et al., 2022).
Mechanism of Action
Target of Action
NH-bis(PEG1-OH), also known as NH-bis-PEG2, is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls . These targets play a crucial role in various biochemical reactions, serving as reactive sites for the amino group of NH-bis(PEG1-OH).
Mode of Action
The amino group in NH-bis(PEG1-OH) is reactive with its primary targets, forming covalent bonds with carboxylic acids, activated NHS esters, and carbonyls . This interaction results in the formation of new compounds, enabling further derivatization or replacement with other reactive functional groups .
Biochemical Pathways
Given its reactivity with carboxylic acids, activated nhs esters, and carbonyls, it can be inferred that nh-bis(peg1-oh) may influence a variety of biochemical reactions involving these functional groups .
Pharmacokinetics
The compound’s solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.
Result of Action
Its ability to react with various functional groups and form new compounds suggests that it may have significant effects at the molecular level .
Action Environment
The action of NH-bis(PEG1-OH) can be influenced by various environmental factors. For instance, its reactivity with carboxylic acids, activated NHS esters, and carbonyls may vary depending on the pH, temperature, and concentration of these functional groups . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored at -20°C .
Future Directions
properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethylamino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c10-3-7-12-5-1-9-2-6-13-8-4-11/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYJVTFKENYYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCO)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37099-91-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37099-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301156253 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37099-91-5, 54384-47-3 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-(iminodi-2,1-ethanediyl)bis[ω-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-{[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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